Cas no 2137858-65-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,1-dioxo-1lambda6-thiane-3-carboxylic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-1,1-dioxo-1lambda6-thiane-3-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a sulfone-functionalized thiane ring. Its key advantages include enhanced stability due to the sulfone moiety, which also imparts unique reactivity for further functionalization. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for selective deprotection under mild basic conditions. The carboxylate and amino functionalities provide versatile sites for conjugation, making it valuable for constructing complex peptidomimetics or modified peptides. This compound is particularly useful in medicinal chemistry and bioconjugation, where its rigid thiane scaffold can influence conformational properties of target molecules. High purity and well-defined reactivity further support its utility in precision synthesis.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,1-dioxo-1lambda6-thiane-3-carboxylic acid structure
2137858-65-0 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,1-dioxo-1lambda6-thiane-3-carboxylic acid
CAS番号:2137858-65-0
MF:C22H23NO6S
メガワット:429.486125230789
CID:6289142
PubChem ID:165470615

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,1-dioxo-1lambda6-thiane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,1-dioxo-1lambda6-thiane-3-carboxylic acid
    • 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,1-dioxo-1lambda6-thiane-3-carboxylic acid
    • 2137858-65-0
    • EN300-1083727
    • インチ: 1S/C22H23NO6S/c24-20(25)22(10-5-11-30(27,28)14-22)13-23-21(26)29-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,23,26)(H,24,25)
    • InChIKey: JKJLBDUKXIJDML-UHFFFAOYSA-N
    • ほほえんだ: S1(CCCC(C(=O)O)(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 429.12460863g/mol
  • どういたいしつりょう: 429.12460863g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 740
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 118Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,1-dioxo-1lambda6-thiane-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1083727-0.1g
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,1-dioxo-1lambda6-thiane-3-carboxylic acid
2137858-65-0 95%
0.1g
$2963.0 2023-10-27
Enamine
EN300-1083727-0.25g
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,1-dioxo-1lambda6-thiane-3-carboxylic acid
2137858-65-0 95%
0.25g
$3099.0 2023-10-27
Enamine
EN300-1083727-5.0g
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,1-dioxo-1lambda6-thiane-3-carboxylic acid
2137858-65-0
5g
$9769.0 2023-06-10
Enamine
EN300-1083727-5g
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,1-dioxo-1lambda6-thiane-3-carboxylic acid
2137858-65-0 95%
5g
$9769.0 2023-10-27
Enamine
EN300-1083727-10g
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,1-dioxo-1lambda6-thiane-3-carboxylic acid
2137858-65-0 95%
10g
$14487.0 2023-10-27
Enamine
EN300-1083727-1g
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,1-dioxo-1lambda6-thiane-3-carboxylic acid
2137858-65-0 95%
1g
$3368.0 2023-10-27
Enamine
EN300-1083727-10.0g
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,1-dioxo-1lambda6-thiane-3-carboxylic acid
2137858-65-0
10g
$14487.0 2023-06-10
Enamine
EN300-1083727-1.0g
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,1-dioxo-1lambda6-thiane-3-carboxylic acid
2137858-65-0
1g
$3368.0 2023-06-10
Enamine
EN300-1083727-2.5g
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,1-dioxo-1lambda6-thiane-3-carboxylic acid
2137858-65-0 95%
2.5g
$6602.0 2023-10-27
Enamine
EN300-1083727-0.05g
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,1-dioxo-1lambda6-thiane-3-carboxylic acid
2137858-65-0 95%
0.05g
$2829.0 2023-10-27

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,1-dioxo-1lambda6-thiane-3-carboxylic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,1-dioxo-1lambda6-thiane-3-carboxylic acidに関する追加情報

3-{(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-1,1-dioxo-1λ6-thiane-3-carboxylic Acid: A Comprehensive Overview

The compound 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,1-dioxo-1λ6-thiane-3-carboxylic acid, with CAS Registry Number 2137858-65-0, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is notable for its unique structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group and a thiane moiety, making it a versatile building block for various applications.

The Fmoc group, derived from 9H-fluorene, is a well-known protecting group in peptide synthesis. Its presence in this compound suggests potential applications in the synthesis of complex peptides or as a component in drug delivery systems. The thiane moiety, on the other hand, introduces sulfur into the structure, which can enhance the compound's stability and reactivity under certain conditions. Recent studies have highlighted the importance of sulfur-containing compounds in medicinal chemistry due to their ability to modulate biological activities and improve pharmacokinetic profiles.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed a combination of coupling reactions and protecting group strategies to achieve high yields and purity. For instance, the use of Fmoc as a protecting group has been optimized to minimize side reactions and maximize the retention of functional groups during synthesis. Additionally, the integration of computational chemistry tools has provided deeper insights into the electronic properties and reactivity of this compound, aiding in its rational design for specific applications.

In terms of applications, this compound has shown promise in several areas. In peptide chemistry, its Fmoc group makes it an ideal candidate for solid-phase synthesis, where it can serve as a precursor for constructing bioactive peptides. Furthermore, its thiane moiety has been exploited in the development of novel materials with enhanced mechanical and thermal properties. Recent research has also explored its potential as a component in drug delivery systems, where its sulfur-containing structure may facilitate targeted drug release and improved bioavailability.

The structural versatility of this compound is further highlighted by its ability to undergo various post-synthetic modifications. For example, the carboxylic acid group can be functionalized to introduce additional functionalities, such as clickable handles or fluorescent tags. This adaptability makes it a valuable tool in combinatorial chemistry and high-throughput screening campaigns aimed at discovering new bioactive molecules.

From a toxicological perspective, studies have indicated that this compound exhibits low toxicity under standard experimental conditions. However, further investigations are required to fully understand its safety profile and potential environmental impact. Regulatory agencies have emphasized the importance of thorough safety assessments for compounds intended for pharmaceutical or industrial applications.

In conclusion, 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,1-dioxo-1λ6-thiane-3-carboxylic acid represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in modern chemical research. As advancements in synthetic methods and materials science continue to unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.

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